molecular formula C15H21NO2S B2796978 N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide CAS No. 1286699-12-4

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide

Cat. No. B2796978
CAS RN: 1286699-12-4
M. Wt: 279.4
InChI Key: JLNOTDSAYLMAGL-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide, also known as CPTH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a potent inhibitor of histone acetyltransferases (HATs), enzymes that play a critical role in the regulation of gene expression. In

Scientific Research Applications

Efficient Synthesis and Stereochemistry

Research has demonstrated efficient methods for the synthesis of cyclopropane-containing compounds, highlighting their stereochemical properties and potential for further chemical modifications. For instance, a study detailed a stereoselective synthesis of functionalized cyclopropanes, showcasing the cyclization of related propanamide derivatives to produce new compounds with high stereoselectivity (Tanaka, Minami, & Kaji, 1987). Another study focused on the asymmetric cyclopropanation of α,β-unsaturated carboxamides derived from bicyclic amino alcohols, achieving predictable absolute stereochemistry (Tanaka, Uno, Osuga, & Suzuki, 1994).

Biological Activities and Applications

Some cyclopropane-containing compounds have been evaluated for their biological activities. For example, novel propanamide analogues and antiproliferative diketopiperazines were isolated from mangrove Streptomyces sp., with certain compounds showing activity in inhibiting the proliferation of human glioma cells, marking the first discovery of such analogues from a natural source and their antiproliferative property against glioma cells (Ye, Chai, Lian, & Zhang, 2017). Additionally, cyclopropylation techniques catalyzed by Rhodium(III) have been developed, showing potential for synthetic and biological applications by enabling enantio- and diastereoselective construction of cyclopropanes (Zheng et al., 2019).

Advanced Synthesis Methods

Innovative synthesis methods for cyclopropyl phenyl sulfides and related structures have been reported, facilitating the production of compounds with potential for further chemical and pharmacological investigation. A method for the asymmetric synthesis of grenadamide, utilizing cyclopropane as a structural motif, demonstrates the versatility of these compounds in chemical synthesis (Green et al., 2005). Moreover, the preparation and reactions of β-(1-phenylthio) cyclopropyl enones, yielding γ-keto cyclobutanones and γ-keto phenylthiocyclopentenes, illustrate the potential of cyclopropyl compounds in diverse synthetic applications (Byers & Spencer, 1985).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-15(18,12-7-8-12)11-16-14(17)9-10-19-13-5-3-2-4-6-13/h2-6,12,18H,7-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNOTDSAYLMAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCSC1=CC=CC=C1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide

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